molecular formula C5H3F2NO B1612212 3,5-Difluoropyridin-4-ol CAS No. 253435-48-2

3,5-Difluoropyridin-4-ol

Cat. No. B1612212
M. Wt: 131.08 g/mol
InChI Key: HRCZASSCYKBJMD-UHFFFAOYSA-N
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Description

“3,5-Difluoropyridin-4-ol” is a chemical compound with the molecular formula C5H3F2NO . It is used in the chemical industry as an intermediate .


Synthesis Analysis

The synthesis of fluorinated pyridines, such as “3,5-Difluoropyridin-4-ol”, often involves the use of nucleophilic substitution reactions . For instance, commercially available 3,5-dichloro-2,4,6-trifluoropyridine or 3-chloro-2,4,5,6-tetrafluoropyridine can be treated with sodium methoxide to yield the desired product .


Molecular Structure Analysis

The molecular structure of “3,5-Difluoropyridin-4-ol” consists of a pyridine ring with two fluorine atoms and one hydroxyl group attached . The InChI code for this compound is 1S/C5H3F2NO/c6-3-1-5(7)8-2-4(3)9/h1-2,9H .


Physical And Chemical Properties Analysis

“3,5-Difluoropyridin-4-ol” is a solid at room temperature . It has a molecular weight of 131.08 g/mol.

Scientific Research Applications

Synthesis of Fluorinated Pyridines

  • Summary of Application : Fluorinated pyridines, including “3,5-Difluoropyridin-4-ol”, are of interest due to their unusual physical, chemical, and biological properties. They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
  • Methods of Application : The synthesis of fluorinated pyridines involves various methods. For example, 3,4-Difluoropyridine can be synthesized by the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with KF .
  • Results or Outcomes : The synthesis of these compounds is challenging, but they present a special interest as potential imaging agents for various biological applications .

Use in Agricultural Products

  • Summary of Application : The introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products with improved physical, biological, and environmental properties .
  • Methods of Application : Fluorine-containing substituents are most commonly incorporated to carbocyclic aromatic rings .
  • Results or Outcomes : A large number of compounds possessing fluorine-containing substituents on aryl rings have been commercialized as agricultural active ingredients .

Safety And Hazards

The safety data sheet for “3,5-Difluoropyridin-4-ol” indicates that it is a hazardous substance . It is classified as an acute toxicity - Category 4, Inhalation Specific target organ toxicity – single exposure, Category 3 Hazardous to the aquatic environment, short-term (Acute) - Category Acute 1 .

properties

IUPAC Name

3,5-difluoro-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F2NO/c6-3-1-8-2-4(7)5(3)9/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRCZASSCYKBJMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C(=CN1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60612325
Record name 3,5-Difluoropyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60612325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Difluoropyridin-4-ol

CAS RN

253435-48-2
Record name 3,5-Difluoropyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60612325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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